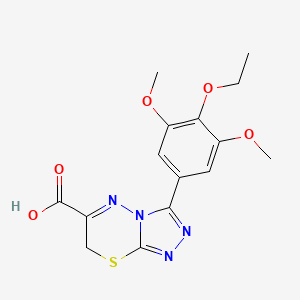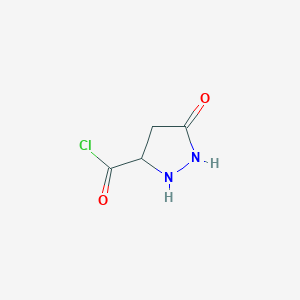![molecular formula C17H15ClN2O3S B12917077 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- CAS No. 540740-92-9](/img/structure/B12917077.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including its role as a brain-type glycogen phosphorylase inhibitor .
Métodos De Preparación
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- involves several steps. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . The reaction conditions typically involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Análisis De Reacciones Químicas
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential therapeutic effects. It has shown promise as a brain-type glycogen phosphorylase inhibitor, which could be beneficial in treating ischemic brain injury . Additionally, it has been used in the preparation of potential fructose bisphosphatase inhibitors and protein kinase Cθ inhibitors . Its ability to cross the blood-brain barrier makes it a valuable candidate for neurological research .
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- involves its interaction with brain-type glycogen phosphorylase (PYGB). By inhibiting PYGB, the compound can reduce glucose content, improve cellular energy metabolism, and control cell apoptosis . This regulation of glucose metabolism and inhibition of apoptosis-related proteins contribute to its protective effects against cerebral ischemia-reperfusion injury .
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives such as 5-(aminocarbonyl)-1H-indole and 5-carboxamidoindole . Compared to these compounds, 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- has unique properties due to its specific substitutions, which enhance its ability to inhibit brain-type glycogen phosphorylase and cross the blood-brain barrier .
Conclusion
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- is a compound with significant potential in scientific research, particularly in the field of neurology. Its unique chemical structure and ability to interact with specific molecular targets make it a valuable candidate for further study and potential therapeutic applications.
Propiedades
Número CAS |
540740-92-9 |
|---|---|
Fórmula molecular |
C17H15ClN2O3S |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
5-chloro-3-(2,4-dimethylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-3-6-14(10(2)7-9)24(22,23)16-12-8-11(18)4-5-13(12)20-15(16)17(19)21/h3-8,20H,1-2H3,(H2,19,21) |
Clave InChI |
DVKJMWLZPHIJIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)
![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)




